N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)-N-(5-methylisoxazol-3-yl)formamide
Description
N-(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)-N-(5-methylisoxazol-3-yl)formamide is a bifunctional isoxazole derivative characterized by two distinct heterocyclic moieties. The core structure comprises a 3-(2-chlorophenyl)-5-methylisoxazole group linked via a formamide bridge to a 5-methylisoxazole ring . This compound is of interest in medicinal chemistry due to the prevalence of isoxazole motifs in bioactive molecules, particularly in antimicrobial and anti-inflammatory agents.
Properties
Molecular Formula |
C15H12ClN3O3 |
|---|---|
Molecular Weight |
317.72 g/mol |
IUPAC Name |
N-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-(5-methyl-1,2-oxazol-3-yl)formamide |
InChI |
InChI=1S/C15H12ClN3O3/c1-9-7-13(17-21-9)19(8-20)15-10(2)22-18-14(15)11-5-3-4-6-12(11)16/h3-8H,1-2H3 |
InChI Key |
RRHYNVGCZNFVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N(C=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)-N-(5-methylisoxazol-3-yl)formamide typically involves the following steps:
Formation of Isoxazole Rings: The isoxazole rings can be synthesized through the reaction of hydroxylamine with β-keto esters or β-diketones under acidic or basic conditions.
Coupling Reaction: The 2-chlorophenyl group is introduced through a coupling reaction with the isoxazole ring using appropriate reagents such as palladium catalysts.
Formamide Formation: The final step involves the formation of the formamide group by reacting the intermediate compound with formic acid or formamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)-N-(5-methylisoxazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)-N-(5-methylisoxazol-3-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Halogen vs.
- Electron-Deficient Groups: The 4-cyanophenyl analog’s nitrile group (C≡N) creates a strong electron-withdrawing effect, which could enhance interactions with electron-rich enzymatic active sites .
- Steric Effects: The phenylcarbonylamino substituent in ’s compound introduces steric bulk, likely reducing conformational flexibility and affecting binding kinetics .
Biological Activity
N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)-N-(5-methylisoxazol-3-yl)formamide is a compound with significant potential in various biological applications, particularly in the fields of pharmacology and agrochemicals. Its structure, characterized by the presence of isoxazole rings and a chlorophenyl substituent, suggests diverse biological activities, including insecticidal and antifungal properties. This article reviews the biological activity of this compound, supported by recent research findings and data tables.
1. Insecticidal Activity
Recent studies have demonstrated that compounds related to isoxazoles exhibit notable insecticidal properties. For example, a series of benzamide derivatives, including those with isoxazole moieties, were tested against various pests such as Mythimna separate and Helicoverpa armigera. The results indicated that certain derivatives showed lethal activities at concentrations as low as 500 mg/L .
Table 1: Insecticidal Activity of Isoxazole Derivatives
| Compound | Target Pest | Lethal Concentration (mg/L) | Activity (%) |
|---|---|---|---|
| 14q | Mythimna separate | 500 | 70 |
| 14h | Helicoverpa armigera | 500 | Not specified |
| 14e | Ostrinia nubilalis | 500 | Moderate |
2. Antifungal Activity
The antifungal properties of this compound have also been investigated. Compounds containing the isoxazole ring have shown varying degrees of efficacy against fungal pathogens such as Pyricularia oryae. For instance, one study reported an inhibition rate of 77.8% against this pathogen at a concentration of 50 mg/L .
Table 2: Antifungal Activity Against Various Pathogens
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| 14h | Pyricularia oryae | 77.8 |
| 14e | Alternaria solani | 55.6 |
| 14n | Gibberella zeae | 65.9 |
Case Study 1: Structure-Based Design
A notable study focused on the structure-based design of novel isoxazole derivatives aimed at enhancing biological activity while minimizing toxicity. The research involved synthesizing various derivatives and evaluating their insecticidal and antifungal properties through bioassays, revealing that specific modifications in the molecular structure significantly impacted efficacy .
Case Study 2: Comparative Analysis
In another comparative analysis, the biological activity of this compound was benchmarked against standard fungicides and insecticides. The findings indicated that while some derivatives exhibited comparable activity to established products, others demonstrated superior efficacy, suggesting potential for development into commercial agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
